Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate
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Overview
Description
Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of esters and isoxazoles. This compound features a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, which is characteristic of isoxazoles. The presence of the ethyl ester group and the 4-methylphenyl substituent further defines its structure and properties.
Mechanism of Action
Target of action
They are known to bind to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, isoxazoles can interact with their targets through various mechanisms, such as inhibiting or activating the target, or binding to the target and altering its function .
Biochemical pathways
Isoxazoles can affect various biochemical pathways depending on their specific targets. For example, some isoxazoles have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Esters, like the ethyl ester group in this compound, are known to undergo hydrolysis in the body, which can affect their bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .
Action environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, the synthesis of isoxazoles can be affected by temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate typically involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and water, under open-air conditions. This reaction yields 3,5-disubstituted isoxazole with high efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and environmental impact. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: An ester with a similar structure but lacks the isoxazole ring.
Methyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Phenyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate: A compound with a phenyl ester group.
Uniqueness
This compound is unique due to the presence of both the isoxazole ring and the ethyl ester group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-11(14-17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSWNIDYMQSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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